

# Technical Support Center: In Vivo Imaging of SW120 Xenografts

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Compound of Interest					
Compound Name:	SW120				
Cat. No.:	B611084	Get Quote			

Welcome to the technical support center for researchers utilizing **SW120** colorectal cancer cells for in vivo imaging studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

### **Frequently Asked Questions (FAQs)**

Q1: What are the primary challenges when performing in vivo imaging with SW120 xenografts?

Researchers may encounter several challenges during in vivo imaging of **SW120** xenografts, which are common to many colorectal cancer models. These include:

- Low Signal-to-Noise Ratio: Weak signals from the tumor can be obscured by background noise, making accurate quantification difficult.
- Signal Attenuation: The depth of the tumor significantly impacts signal detection. Light, especially in the blue-green spectrum, is scattered and absorbed by tissues, leading to weaker signals from deeper tumors.
- Autofluorescence: Tissues and other endogenous molecules can naturally fluoresce, creating background noise that can interfere with the signal from fluorescent reporters.
- Reporter Gene Instability: The expression of reporter genes like luciferase or fluorescent proteins can decrease over time in vivo, leading to a weaker signal that may not accurately reflect tumor burden.

### Troubleshooting & Optimization





 Variable Substrate Bioavailability: For bioluminescence imaging, inconsistent delivery and distribution of the substrate (e.g., luciferin) to the tumor can result in variable signal intensity.
 [1]

Q2: Which in vivo imaging modality is better for **SW120** xenografts: bioluminescence or fluorescence?

Both bioluminescence imaging (BLI) and fluorescence imaging (FLI) have their advantages and are applicable to **SW120** xenograft models.

- Bioluminescence Imaging (BLI): BLI is highly sensitive due to the low background signal, as
  the light is generated internally by the luciferase enzyme.[2] This makes it ideal for detecting
  small tumors and early-stage metastases. However, it requires the administration of a
  substrate like D-luciferin.[2][3]
- Fluorescence Imaging (FLI): FLI offers the flexibility of using a wide range of fluorescent probes, including those that can target specific molecular markers. However, it is more susceptible to background autofluorescence.[4] Using near-infrared (NIR) fluorescent proteins or dyes can help mitigate this issue as tissue autofluorescence is lower in the NIR spectrum.

The choice depends on the specific experimental goals. For longitudinal studies tracking overall tumor growth, BLI is often preferred. For studies investigating specific biological processes or requiring multiplexing, FLI might be more suitable.

Q3: Should I use a subcutaneous or orthotopic model for **SW120** in vivo imaging?

The choice between a subcutaneous and an orthotopic model is critical and depends on the research question.

- Subcutaneous Models: These are technically simpler to establish and tumor growth can be
  easily monitored.[5] However, the tumor microenvironment is not representative of colorectal
  cancer, which can affect tumor biology and response to therapy. Imaging is generally easier
  due to the superficial location of the tumor.
- Orthotopic Models: Implanting SW120 cells in the colon or cecum provides a more clinically relevant microenvironment, which is crucial for studying tumor progression, invasion, and



metastasis.[6] However, these models are more technically challenging to create, and imaging can be more difficult due to the deeper location of the tumor and potential for signal attenuation.

# Troubleshooting Guides Problem 1: Weak or No Bioluminescence Signal

Possible Causes & Solutions

Cause	Solution
Low Luciferase Expression	<ul> <li>Confirm luciferase expression in your SW120 cells in vitro before in vivo implantation Use a stable, high-expressing clonal cell line.</li> <li>Polyclonal populations can lose expression over time.</li> </ul>
Inefficient Substrate Delivery	- Ensure proper intraperitoneal (IP) injection of D-luciferin Optimize the D-luciferin dose. A common starting point is 150 mg/kg.[2][3] - Image at the peak of signal intensity, typically 10-20 minutes post-luciferin injection.
Signal Attenuation	- For deeper tumors (orthotopic models), consider using a red-shifted luciferase, as red light penetrates tissue more effectively.[7] - Image the animal from multiple views (e.g., ventral and dorsal) to best capture the signal.
Tumor Necrosis	- Large tumors may have necrotic cores that lack the necessary ATP for the luciferase reaction. Correlate imaging data with tumor volume and histology.

# Problem 2: High Background Signal in Fluorescence Imaging

Possible Causes & Solutions



Cause	Solution		
Autofluorescence	- Use fluorescent reporters in the near-infrared (NIR) spectrum ( >650 nm) where tissue autofluorescence is significantly lower.[4] - Use an alfalfa-free diet for the animals for at least two weeks prior to imaging to reduce chlorophyll-related autofluorescence from the gut.[4]		
Non-specific Probe Accumulation	- If using a targeted fluorescent probe, verify its specificity in vitro first Optimize the probe concentration and circulation time to maximize tumor-specific signal and minimize off-target accumulation.		
Improper Image Acquisition Settings	- Adjust the exposure time and binning to optimize the signal-to-noise ratio Use spectral unmixing software, if available, to separate the specific fluorescent signal from the background autofluorescence.[4]		

## **Experimental Protocols**

# General Protocol for In Vivo Bioluminescence Imaging of Colorectal Cancer Xenografts

This protocol is a general guideline and should be optimized for your specific experimental setup with **SW120** cells. This protocol is based on methodologies used for other colorectal cancer cell lines like HT-29 and HCT 116.[2][3]

- Cell Preparation: Culture SW120 cells stably expressing firefly luciferase. Ensure cells are healthy and in the logarithmic growth phase before injection.
- Animal Model: Use immunocompromised mice (e.g., nude or SCID).
  - Subcutaneous Model: Inject 1-5 x 10<sup>6</sup> SW120-luc cells in 100-200 μL of sterile PBS or Matrigel subcutaneously into the flank of the mouse.



- Orthotopic Model: Surgically implant 1-5 x 10^6 SW120-luc cells into the cecal wall.
- Tumor Growth: Allow tumors to establish and grow. Monitor tumor size for subcutaneous models using calipers.
- Substrate Preparation: Prepare a stock solution of D-luciferin (e.g., 15 mg/mL in sterile PBS).
- · Imaging Procedure:
  - Anesthetize the mouse using isoflurane (1-3% in oxygen).
  - Inject the D-luciferin solution intraperitoneally at a dose of 150 mg/kg.[2][3]
  - Wait for the optimal time for substrate distribution (typically 10-20 minutes).
  - Place the mouse in the imaging chamber of a system like the IVIS® Spectrum.
  - Acquire images using an open filter for total photon count. Exposure time will vary depending on signal intensity (ranging from 1 second to 5 minutes).
  - Analyze the images using appropriate software to quantify the bioluminescent signal (e.g., total flux in photons/second).

## **Quantitative Data from Colorectal Cancer In Vivo Imaging Studies**

The following table summarizes imaging parameters from published studies on other colorectal cancer cell lines. This data can serve as a starting point for optimizing your **SW120** experiments.

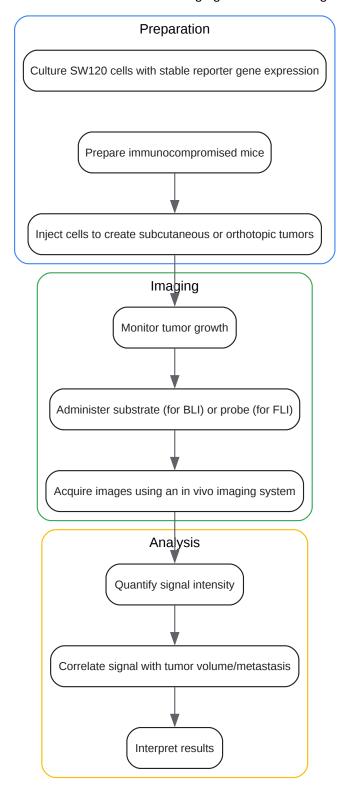


Parameter	Cell Line	lmaging Modality	Value	Reference
D-luciferin Dose	HT-29, HCT 116	Bioluminescence	150 mg/kg	[3]
D-luciferin Dose	HCT 116	Bioluminescence	150 mg/kg	[2]
Time to Peak Signal	General	Bioluminescence	10-20 minutes	
Fluorescent Probe Excitation/Emissi on	HT-29	Fluorescence (ICG-Fe NPs)	740/790 nm	[8]
Cediranib Dose for Treatment Study	HT-29	MRI	3 mg/kg	[9]

## **Visualizations**



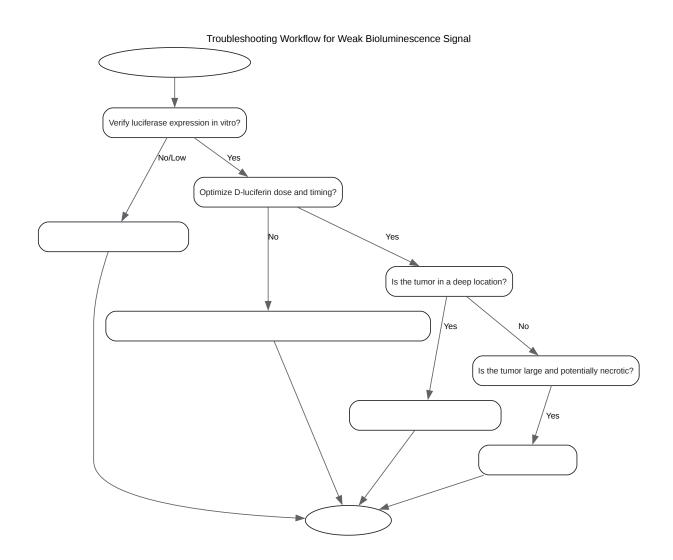
#### General Workflow for In Vivo Imaging of SW120 Xenografts



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Caption: General workflow for in vivo imaging experiments using **SW120** xenograft models.





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Caption: A logical workflow for troubleshooting weak bioluminescence signals in **SW120** xenografts.

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